

Application Notes: Flow Cytometry Analysis of Apoptosis After TP-3654 Treatment

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Compound of Interest

Compound Name: **TP-3654**

Cat. No.: **B611452**

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Introduction

TP-3654, also known as Nuvisertib, is an orally available, second-generation selective inhibitor of PIM kinases.^[1] PIM kinases are a family of constitutively active serine/threonine kinases (PIM1, PIM2, and PIM3) that are frequently overexpressed in various cancers and are implicated in tumor cell proliferation and survival.^{[1][2]} By selectively binding to and inhibiting PIM kinases, **TP-3654** prevents the activation of downstream signaling pathways, leading to the induction of apoptosis in cancer cells.^{[1][3]} Preclinical studies have shown that **TP-3654** induces significant apoptosis in hematopoietic cells, particularly those with JAK2 mutations found in myelofibrosis.^{[4][5]} This application note provides a detailed protocol for quantifying apoptosis induced by **TP-3654** using the Annexin V and Propidium Iodide (PI) flow cytometry assay.

Principle of the Assay

This method utilizes two key reagents to differentiate between healthy, apoptotic, and necrotic cells.^[6]

- Annexin V: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.^[6] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), it can identify early apoptotic cells.^{[6][7]}

- Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells.[6] It can only enter cells in the late stages of apoptosis or necrosis, where membrane integrity is compromised.[6]

By using both Annexin V and PI, flow cytometry can distinguish four cell populations:

- Viable cells: Annexin V-negative and PI-negative (Annexin V-/PI-).[8]
- Early apoptotic cells: Annexin V-positive and PI-negative (Annexin V+/PI-).[8]
- Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (Annexin V+/PI+).[8]
- Necrotic cells: Annexin V-negative and PI-positive (Annexin V-/PI+).[8]

Experimental Protocols

I. Materials and Reagents

- Cell Lines: Appropriate cancer cell line (e.g., HEL, UKE-1, or other hematopoietic cancer cells known to express PIM kinases).[5]
- **TP-3654:** PIM Kinase Inhibitor.[9]
- Vehicle Control: DMSO (or as recommended by the supplier).
- Cell Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Phosphate-Buffered Saline (PBS): Calcium and Magnesium-free.
- Trypsin-EDTA (for adherent cells).
- Annexin V-FITC Apoptosis Detection Kit: (e.g., Abcam ab14085 or equivalent) containing:
 - Annexin V-FITC conjugate
 - Propidium Iodide (PI) solution
 - 10X Binding Buffer (contains Hepes, NaCl, and CaCl2).

- Flow Cytometer (e.g., BD FACSCanto™, Beckman Coulter CytoFLEX).
- Flow cytometry tubes (5 mL).
- Microcentrifuge tubes.
- Micropipettes and sterile tips.
- Incubator (37°C, 5% CO2).
- Centrifuge.

II. Cell Preparation and Treatment

- Cell Seeding: Seed cells in a suitable culture flask or plate at a density that will allow for exponential growth and prevent confluence during the treatment period (e.g., 1×10^6 cells in a T25 flask).[\[7\]](#)
- Incubation: Culture the cells for 24 hours at 37°C with 5% CO2.
- **TP-3654** Treatment:
 - Prepare a stock solution of **TP-3654** in DMSO.
 - Dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0.1 μ M, 0.5 μ M, 1.0 μ M).
 - Include a vehicle-only control (DMSO) and an untreated control.
 - Replace the existing medium with the medium containing the different concentrations of **TP-3654** or controls.
- Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) to allow for the induction of apoptosis.

III. Staining Protocol for Flow Cytometry

- Cell Harvesting:

- Suspension cells: Gently collect the cells into centrifuge tubes.
- Adherent cells: Collect the culture supernatant (which may contain floating apoptotic cells), then wash the adherent cells with PBS and detach them using Trypsin-EDTA.[7] Combine the supernatant with the detached cells.
- Washing: Centrifuge the cell suspension at approximately 500 x g for 5 minutes.[7] Discard the supernatant and wash the cell pellet twice with cold PBS.[7]
- Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.
- Staining:
 - Transfer 100 μ L of the cell suspension (containing 1×10^5 cells) to a flow cytometry tube. [8]
 - Add 5 μ L of Annexin V-FITC conjugate to the cell suspension.[10]
 - Gently vortex and incubate for 15 minutes at room temperature in the dark.[8][10]
 - Add 5 μ L of Propidium Iodide (PI) solution.[10]
- Final Preparation: Add 400 μ L of 1X Binding Buffer to each tube.[8] Keep the samples on ice and protected from light until analysis.
- Analysis: Analyze the samples on the flow cytometer immediately, preferably within one hour.

IV. Data Acquisition and Analysis

- Setup: Use unstained, Annexin V-FITC only, and PI only stained cells to set up the flow cytometer, adjust voltages, and establish proper compensation settings.
- Gating: Gate the cell population of interest based on forward scatter (FSC) and side scatter (SSC) to exclude debris.
- Quantification: Create a quadrant plot with Annexin V-FITC fluorescence on the x-axis and PI fluorescence on the y-axis. Quantify the percentage of cells in each of the four quadrants.

Data Presentation

The quantitative data from the flow cytometry analysis should be summarized in a clear and structured table to facilitate comparison between different treatment conditions.

Table 1: Percentage of Apoptotic and Necrotic Cells after **TP-3654** Treatment

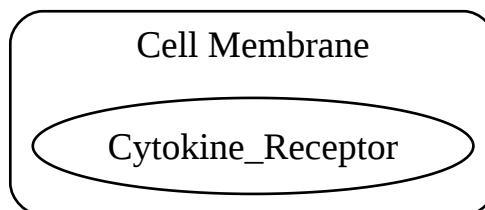
Treatment Group	Concentration (µM)	Viable Cells (%) (Annexin V-/PI-)	Early Apoptotic Cells (%) (Annexin V+/PI-)	Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)	Total Apoptotic Cells (%)
Untreated Control	0	95.2 ± 2.1	2.5 ± 0.5	1.8 ± 0.4	4.3 ± 0.9
Vehicle (DMSO)	0.1%	94.8 ± 2.5	2.9 ± 0.6	2.0 ± 0.5	4.9 ± 1.1
TP-3654	0.1	85.1 ± 3.3	8.7 ± 1.2	5.2 ± 0.8	13.9 ± 2.0
TP-3654	0.5	62.5 ± 4.1	25.3 ± 2.8	10.1 ± 1.5	35.4 ± 4.3
TP-3654	1.0	35.8 ± 5.0	45.6 ± 4.5	15.4 ± 2.1	61.0 ± 6.6

Note: Data are presented as mean ± standard deviation from three independent experiments.

"Total Apoptotic Cells" is the sum of early and late apoptotic populations.

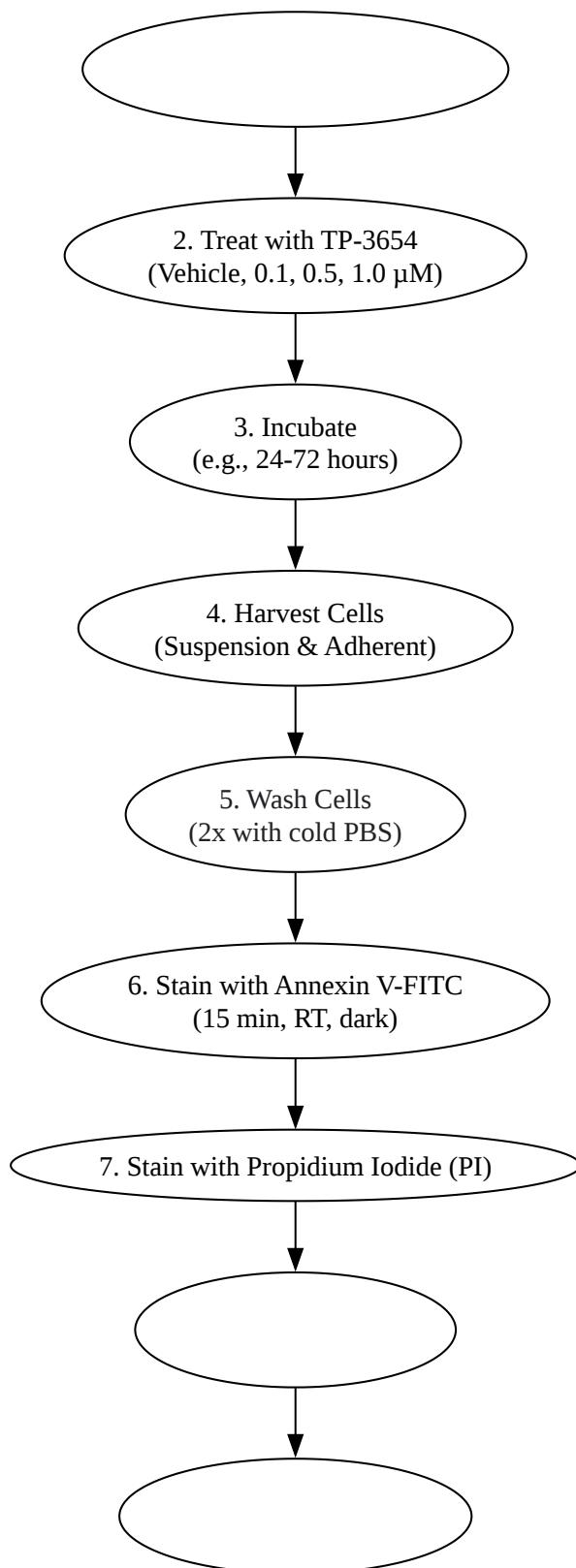
Mandatory Visualizations

Signaling Pathway



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Experimental Workflow



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